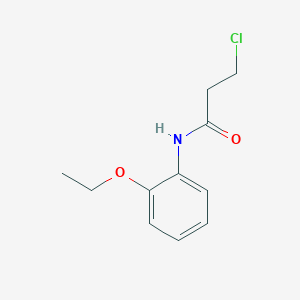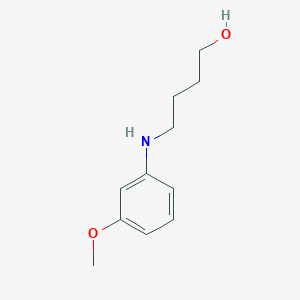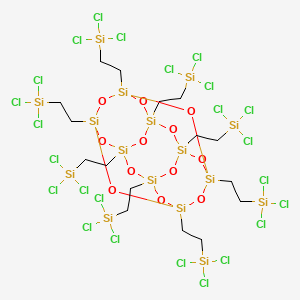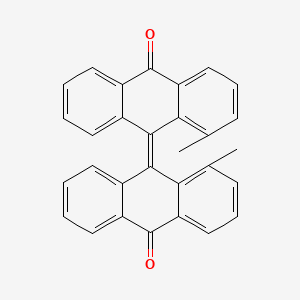
(10Z)-4-methyl-10-(1-methyl-10-oxoanthracen-9-ylidene)anthracen-9-one
Overview
Description
(10Z)-4-methyl-10-(1-methyl-10-oxoanthracen-9-ylidene)anthracen-9-one is an organic compound that belongs to the class of anthracene derivatives. These compounds are known for their aromatic properties and are often used in various scientific and industrial applications due to their unique chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10Z)-4-methyl-10-(1-methyl-10-oxoanthracen-9-ylidene)anthracen-9-one typically involves multi-step organic reactions. Common synthetic routes may include:
Friedel-Crafts Acylation: This reaction involves the acylation of anthracene derivatives using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.
Aldol Condensation: This step may involve the condensation of an aldehyde with a ketone to form the desired product under basic conditions.
Cyclization Reactions: These reactions help in forming the anthracene core structure, often using heat and specific catalysts.
Industrial Production Methods
Industrial production of such compounds may involve large-scale reactions in batch reactors, ensuring high yield and purity. The process may include:
Continuous Flow Reactors: For efficient heat and mass transfer.
Purification Techniques: Such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(10Z)-4-methyl-10-(1-methyl-10-oxoanthracen-9-ylidene)anthracen-9-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as intermediates in the synthesis of more complex organic molecules.
Photochemistry: Due to their aromatic nature, these compounds are studied for their photochemical properties.
Biology
Fluorescent Probes: Used in biological imaging due to their fluorescent properties.
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Medicine
Anticancer Agents: Some anthracene derivatives are studied for their anticancer properties.
Antimicrobial Agents: Potential use in developing new antimicrobial drugs.
Industry
Dyes and Pigments: Used in the production of dyes due to their vibrant colors.
Organic Electronics: Application in organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of (10Z)-4-methyl-10-(1-methyl-10-oxoanthracen-9-ylidene)anthracen-9-one involves its interaction with molecular targets such as enzymes or receptors. The pathways may include:
Binding to DNA: Intercalation into DNA strands, affecting replication and transcription.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar structural features.
9,10-Anthraquinone: An oxidized form of anthracene with quinone functionality.
Tetracene: An extended aromatic system with four fused benzene rings.
Uniqueness
(10Z)-4-methyl-10-(1-methyl-10-oxoanthracen-9-ylidene)anthracen-9-one is unique due to its specific substitution pattern and the presence of both methyl and oxo groups, which may impart distinct chemical and physical properties compared to other anthracene derivatives.
Properties
IUPAC Name |
(10Z)-4-methyl-10-(1-methyl-10-oxoanthracen-9-ylidene)anthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20O2/c1-17-9-7-15-23-25(17)27(19-11-3-5-13-21(19)29(23)31)28-20-12-4-6-14-22(20)30(32)24-16-8-10-18(2)26(24)28/h3-16H,1-2H3/b28-27- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJAAPULINRLRZ-DQSJHHFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=C4C5=CC=CC=C5C(=O)C6=CC=CC(=C64)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C\2C(=CC=C1)C(=O)C3=CC=CC=C3/C2=C/4\C5=CC=CC=C5C(=O)C6=CC=CC(=C64)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418865 | |
| Record name | NSC90484 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24541-19-3 | |
| Record name | NSC90484 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC90484 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


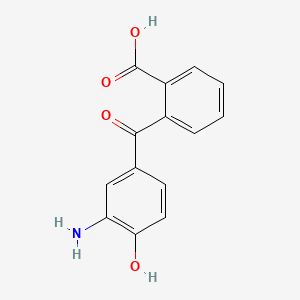
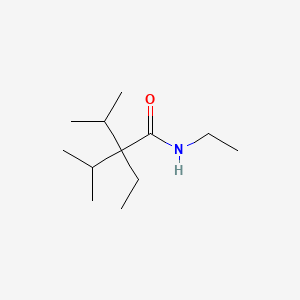
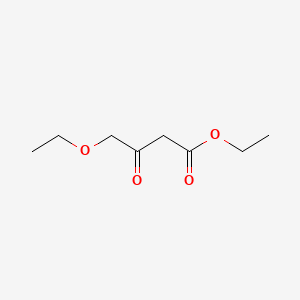
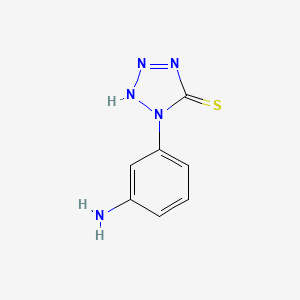
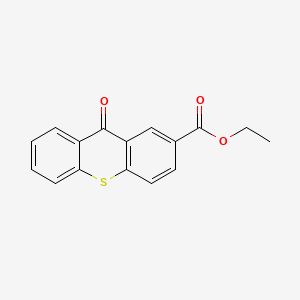
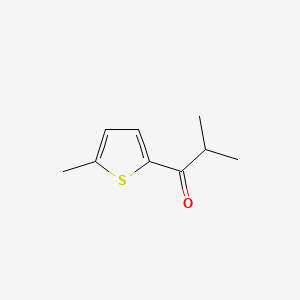
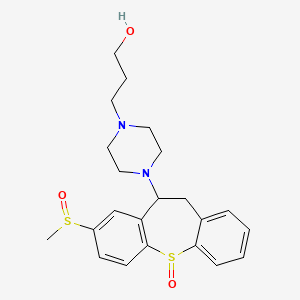
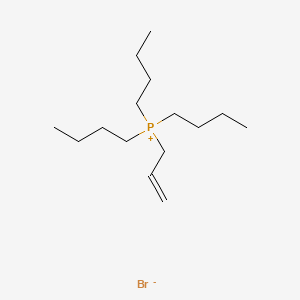
![(7S,9S)-9-acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1609067.png)


